4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Overview
Description
“4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid” is a chemical compound with the empirical formula C16H13NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.28 . The SMILES string representation of the molecule isOC(CC/C(C1=CC2=C(OC3=C2C=CC=C3)C=C1)=N\\O)=O
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Environmental Impact and Degradation :
- Dibenzofuran, which is structurally related to 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid, has been studied for its environmental impact. Brevibacterium sp. strain DPO 1361 demonstrates the capability to degrade dibenzofuran, suggesting potential applications in environmental remediation (Strubel, Engesser, Fischer, & Knackmuss, 1991).
- The filamentous fungus Paecilomyces lilacinus has been observed to transform dibenzofuran, leading to various hydroxylated products. This indicates its utility in the biotransformation of environmental pollutants (Gesell, Hammer, Mikolasch, & Schauer, 2004).
Biotechnological Applications :
- The compound 4-Hydroxybenzoic acid, closely related to this compound, has emerged as a significant intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advances in biosynthesis techniques for producing 4-Hydroxybenzoic acid and its derivatives suggest potential biotechnological applications for similar compounds (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Pharmacological and Medicinal Chemistry :
- The transformation of dibenzofuran, a component structurally related to this compound, by Pseudomonas aeruginosa FA-HZ1 has been explored. Understanding these pathways could lead to the development of new medicinal applications, highlighting the importance of such compounds in drug discovery and pharmaceuticals (Ali, Hu, Wang, Zhou, Shah, Xu, & Tang, 2019).
- The synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis indicates the potential of dibenzofuran derivatives in the development of new treatments for inflammatory diseases (Jilani, Shomaf, & Alzoubi, 2013).
Safety and Hazards
The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Properties
IUPAC Name |
4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJWIMYDRXPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274420 | |
Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185672-77-9 | |
Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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